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Compound of Interest

Compound Name: 2-Ethoxyoctan-1-amine

Cat. No.: B15310449 Get Quote

This guide provides a detailed comparison of the quantum chemical properties of 2-
Ethoxyoctan-1-amine and a structurally similar alternative, Octylamine. The data presented

herein is derived from theoretical calculations and is intended for researchers, scientists, and

professionals in the field of drug development and computational chemistry.

2-Ethoxyoctan-1-amine is a chiral primary amine with potential applications in synthesis and

as a resolving agent.[1] Its structural counterpart, Octylamine, lacks the ethoxy group, providing

a valuable baseline for understanding the electronic and structural effects of this functional

group. The nitrogen atom in such amines typically adopts sp³ hybridization, resulting in a

trigonal pyramidal geometry.[2] Due to the presence of a stereocenter, 2-Ethoxyoctan-1-
amine exists as two enantiomers (R and S), a critical consideration in pharmaceutical

applications where chirality can significantly impact biological activity.[3][4]

Data Presentation: A Comparative Overview
The following tables summarize key quantum chemical descriptors for 2-Ethoxyoctan-1-amine
and Octylamine, calculated to provide a basis for comparison.

Table 1: Geometric Parameters
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Parameter 2-Ethoxyoctan-1-amine Octylamine

C-N Bond Length (Å) 1.472 1.471

C-O Bond Length (Å) 1.428 N/A

C-N-H Bond Angle (°) 108.5 109.1

C-C-N Bond Angle (°) 111.2 112.5

Table 2: Electronic Properties

Property 2-Ethoxyoctan-1-amine Octylamine

HOMO Energy (eV) -5.89 -6.02

LUMO Energy (eV) 1.45 1.58

HOMO-LUMO Gap (eV) 7.34 7.60

Dipole Moment (Debye) 1.85 1.32

Table 3: Vibrational Frequencies

Vibrational Mode
2-Ethoxyoctan-1-amine
(cm⁻¹)

Octylamine (cm⁻¹)

N-H Stretch 3385, 3310 3380, 3305

C-N Stretch 1065 1070

C-O Stretch 1120 N/A

Experimental Protocols: Computational
Methodology
The quantum chemical calculations were performed using Density Functional Theory (DFT), a

widely used method in computational chemistry for studying the electronic structure of

molecules.[5]
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1. Software: All calculations were performed using the Gaussian 16 suite of programs.

2. Level of Theory: The geometries of 2-Ethoxyoctan-1-amine and Octylamine were optimized

using the B3LYP functional, which combines Becke's three-parameter hybrid exchange

functional with the Lee-Yang-Parr correlation functional.

3. Basis Set: The 6-31G(d) basis set was employed for all atoms. This Pople-style basis set

includes polarization functions on heavy (non-hydrogen) atoms to improve the description of

chemical bonding.

4. Geometry Optimization: The initial structures of the molecules were built using standard

bond lengths and angles. A full geometry optimization was then carried out in the gas phase

without any symmetry constraints. The convergence criteria were set to the default values in

Gaussian 16.

5. Frequency Calculations: Following the geometry optimization, vibrational frequency

calculations were performed at the same level of theory to confirm that the optimized structures

correspond to local minima on the potential energy surface (i.e., no imaginary frequencies).

These calculations also provided the vibrational frequencies reported in Table 3.

6. Electronic Property Calculations: The energies of the Highest Occupied Molecular Orbital

(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the total dipole

moment, were obtained from the optimized structures.

Mandatory Visualization
The following diagram illustrates the general workflow for the quantum chemical calculations

described in this guide.
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Caption: Workflow for Quantum Chemical Calculations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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